molecular formula C14H14N4O2 B11672129 N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11672129
M. Wt: 270.29 g/mol
InChI Key: KOTKDJOURXJMQZ-MFOYZWKCSA-N
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Description

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -CO-NH-N=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 4-ethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

Pyrazine-2-carbohydrazide+4-ethoxybenzaldehydeN’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide+H2O\text{Pyrazine-2-carbohydrazide} + \text{4-ethoxybenzaldehyde} \rightarrow \text{N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide} + \text{H}_2\text{O} Pyrazine-2-carbohydrazide+4-ethoxybenzaldehyde→N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized products such as pyrazine-2-carboxylic acid derivatives.

    Reduction: Reduced products such as hydrazine derivatives.

    Substitution: Substituted products with various functional groups replacing the ethoxy group.

Scientific Research Applications

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential anticancer activity. Hydrazones are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Hydrazone derivatives are used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the proliferation of cancer cells by interfering with cellular pathways essential for cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and the type of cells involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(4-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
  • N’-[(Z)-(4-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

Uniqueness

N’-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Biological Activity

N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with pyrazine-2-carbohydrazide. The reaction is generally conducted in ethanol under reflux conditions, leading to the formation of the desired hydrazone product. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazine derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative of pyrazine-2-carbohydrazide showed potent inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through several mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. For example, studies report IC50 values against breast cancer (MCF-7) and lung cancer (A549) cell lines as low as 9.1 µM and 7.8 µM, respectively .

The biological activity of this compound may be attributed to its ability to form stable complexes with metal ions. These complexes can interact with cellular targets such as enzymes and DNA, inhibiting their activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, thereby exerting its anticancer effects .

Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of pyrazine-2-carbohydrazide were tested for antimicrobial activity. The results indicated that modifications at the phenyl ring significantly enhanced the efficacy against microbial strains. Specifically, this compound displayed superior activity compared to other derivatives tested .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on different cell lines. The results demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

Summary Table of Biological Activities

Activity Cell Line/Organism IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerMCF-79.1 µM
AnticancerA5497.8 µM

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-2-20-12-5-3-11(4-6-12)9-17-18-14(19)13-10-15-7-8-16-13/h3-10H,2H2,1H3,(H,18,19)/b17-9-

InChI Key

KOTKDJOURXJMQZ-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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